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Compound of Interest

Compound Name:
3',5'-Dimethyl-3-(3-

methoxyphenyl)propiophenone

CAS No.: 898774-84-0

Cat. No.: B1327496

Get Quote

Executive Summary
The substituted propiophenone scaffold (1-phenylpropan-1-one) represents a privileged

structure in medicinal chemistry, serving as the foundational pharmacophore for a diverse array

of bioactive agents. While historically anchored by the antidepressant bupropion (Wellbutrin)

and the stimulant cathinone, recent structure-activity relationship (SAR) studies have expanded

its utility into oncology and antimicrobial therapeutics.

This guide analyzes the biological potential of this scaffold, distinguishing between the

neuropharmacological effects driven by the

-aminopropiophenone subclass and the cytotoxic/antimicrobial properties exhibited by phenyl-
substituted derivatives. We provide actionable protocols for synthesis and biological evaluation,
designed to support researchers in optimizing this moiety for novel drug development.
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The propiophenone core consists of a benzene ring acylated with a propionyl group. Biological

activity is modulated via three primary vectors of substitution:

The Phenyl Ring: Halogenation (Cl, Br) or methoxy substitution alters lipophilicity and

metabolic stability.

The

-Carbon: Substitution here (typically with amines or halogens) creates chiral centers critical
for receptor selectivity.

The Nitrogen Terminus (in aminoketones): Steric bulk determines the switch between

transporter inhibition and substrate release.[1]

Visualization: Structure-Activity Relationship (SAR)
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Figure 1: SAR map illustrating how structural modifications at specific sites on the

propiophenone scaffold dictate pharmacological outcomes.

Neuropharmacology: The Monoamine Transporter
Interface
The most commercially validated application of substituted propiophenones is in the

modulation of monoamine transporters (MATs).
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Mechanism of Action
Bupropion (3-chloro-N-tert-butyl-β-ketoamphetamine) exemplifies the therapeutic utility of this

class. It functions as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). Unlike

amphetamines, which reverse transporter flux to release neurotransmitters, bupropion binds to

the dopamine transporter (DAT) and norepinephrine transporter (NET), blocking reuptake from

the synaptic cleft without triggering massive efflux.

Crucial SAR Insight: The tert-butyl group at the nitrogen is the safety valve. Reducing this steric

bulk to a methyl group (as in methcathinone) converts the molecule from a reuptake inhibitor

into a substrate-type releasing agent, significantly increasing abuse potential and neurotoxicity.
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Figure 2: Mechanism of Action.[2][3] Substituted propiophenones (like bupropion) bind to

DAT/NET, preventing neurotransmitter clearance and enhancing postsynaptic signaling.

Oncology: Cytotoxicity & Antiproliferative Activity[4]
[5][6]
Beyond the CNS, phenylpropiophenone derivatives (specifically chalcone-like hybrids) have

demonstrated significant anticancer potential.

Key Derivatives and Activity
Recent studies highlight 3-substituted propiophenones and chalcone hybrids as potent

cytotoxic agents. The mechanism typically involves:

Microtubule Destabilization: Similar to colchicine.

Apoptosis Induction: Via the mitochondrial pathway (caspase-3 activation).

Topoisomerase II Inhibition.

Data Summary: Cytotoxicity Profiles
Table 1: Comparative IC50 values of selected propiophenone derivatives against human

cancer cell lines.

Compound
Class

Substitution
Pattern

Cell Line IC50 (µM)
Mechanism
Note

Chalcone-

Propiophenone

4'-OH, 3-OMe

(Ring B)[4]
MCF-7 (Breast) 4.19 ± 1.04

G2/M Phase

Arrest

Chalcone-

Propiophenone

3,4,5-TriOMe

(Ring B)
MDA-MB-231 6.12 ± 0.84

High selectivity

vs normal cells

Naphthalene-

Triazole

Spirodienone

hybrid
HeLa (Cervical) 0.26

Apoptosis

induction

Amino-

Propiophenone
3-Cl, N-tert-butyl

PC-12

(Neuronal)
>100

Low cytotoxicity

(Safety profile)
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Technical Note: The presence of a trimethoxy motif (3,4,5-OMe) on the phenyl ring often

enhances cytotoxicity by mimicking the pharmacophore of combretastatin A-4, a known tubulin

binder.

Antimicrobial & Antifungal Potential[2][4][7][8][9][10]
[11]
Substituted propiophenones, particularly those with phenolic hydroxyl groups or aminopropanol

side chains, exhibit broad-spectrum antimicrobial activity.

Antifungal: Derivatives like kakuol and specific

-aminopropiophenones inhibit ergosterol synthesis in Candida albicans.

Antibacterial: 2,4-di-tert-butylphenoxy derivatives have shown MIC values as low as 0.78

µg/mL against Staphylococcus aureus (MRSA strains), likely by disrupting membrane

integrity and inhibiting biofilm formation.

Synthesis & Characterization
For researchers aiming to synthesize these derivatives, the Friedel-Crafts Acylation followed by

-functionalization is the gold standard.
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Figure 3: General synthetic route for

-aminopropiophenones. Note: Temperature control at step 2 is critical to prevent poly-
bromination.

Experimental Protocols
Protocol A: Synthesis of -Bromo-Propiophenone
(Intermediate)
Self-validating step: The color change from dark orange to pale yellow indicates consumption

of bromine.

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, addition funnel,

and a gas trap (neutralize HBr gas).

Dissolution: Dissolve 0.1 mol of the substituted propiophenone in 50 mL of glacial acetic

acid.
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Bromination: Add 0.1 mol of liquid bromine dropwise over 30 minutes. Critical: Maintain

temperature between 15-20°C. Higher temperatures favor di-bromination.

Quenching: Once the solution turns pale yellow/colorless, pour the mixture into 200 mL of

ice-cold water.

Isolation: Extract with dichloromethane (3 x 50 mL). Wash organic layer with saturated

NaHCO3 (to remove acid) and brine. Dry over anhydrous MgSO4.

Validation: Confirm structure via 1H-NMR (look for quartet at ~5.2 ppm for the

-proton).

Protocol B: In Vitro Dopamine Reuptake Inhibition Assay
Target: Determine IC50 for DAT inhibition.

Preparation: Transfect HEK293 cells with human DAT cDNA. Plate cells in 96-well plates.

Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with test

compounds (0.1 nM to 10 µM) for 10 minutes at 37°C.

Uptake: Add [3H]-Dopamine (20 nM final concentration) and incubate for 5 minutes.

Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport.

Quantification: Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation

counting.

Analysis: Normalize to non-specific uptake (measured in the presence of 10 µM cocaine).

Plot dose-response curves to calculate IC50.

Protocol C: MTT Cytotoxicity Assay
Target: Assess anticancer potential.

Seeding: Seed cancer cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate for

24h.
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Treatment: Treat cells with graded concentrations of propiophenone derivatives (0.1 - 100

µM) for 48h. Include DMSO control (<0.5%).

Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C.

Solubilization: Remove medium and add 150 µL DMSO to dissolve formazan crystals.

Measurement: Read absorbance at 570 nm.

Calculation: % Viability = (OD_sample / OD_control) * 100.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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